molecular formula C25H29ClN2O4S2 B6200660 3,3'-dihydroxyethyl-5,5'-dimethoxy-9-ethyl-thiacarbocyanine chloride CAS No. 34979-98-1

3,3'-dihydroxyethyl-5,5'-dimethoxy-9-ethyl-thiacarbocyanine chloride

Cat. No.: B6200660
CAS No.: 34979-98-1
M. Wt: 521.1
InChI Key:
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Description

3,3’-Dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride is a synthetic organic compound known for its vibrant color and unique chemical properties. It is commonly used in various scientific research fields, including chemistry, biology, and medicine. This compound is part of the thiacarbocyanine family, which is characterized by its extended conjugated system and the presence of sulfur atoms in the heterocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride typically involves the condensation of appropriate aldehydes with a thiacarbocyanine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product. The general reaction scheme can be summarized as follows:

    Condensation Reaction: The aldehyde reacts with the thiacarbocyanine precursor in the presence of a base.

    Cyclization: The intermediate formed undergoes cyclization to form the thiacarbocyanine ring system.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 3,3’-dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions result in various substituted thiacarbocyanine compounds.

Scientific Research Applications

3,3’-Dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride has a wide range of applications in scientific research:

    Chemistry: Used as a dye in spectroscopic studies due to its strong absorbance in the visible region.

    Biology: Employed in fluorescence microscopy and imaging techniques to label and visualize biological samples.

    Medicine: Investigated for its potential use in photodynamic therapy, where it acts as a photosensitizer to target and destroy cancer cells.

    Industry: Utilized in the manufacturing of optical materials and sensors due to its photophysical properties.

Mechanism of Action

The mechanism by which 3,3’-dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride exerts its effects is primarily based on its ability to absorb and emit light. The compound’s extended conjugated system allows it to interact with light at specific wavelengths, making it useful in various photophysical applications. In biological systems, it can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis, which is the basis for its use in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Diethylthiadicarbocyanine iodide: Another thiacarbocyanine dye with similar photophysical properties but different substituents.

    3,3’-Diethylthiatricarbocyanine chloride: A related compound with an additional conjugated unit, resulting in different absorption characteristics.

    3,3’-Diethylthiadicarbocyanine bromide: Similar structure but with bromide as the counterion, affecting its solubility and reactivity.

Uniqueness

3,3’-Dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride is unique due to its specific substituents, which confer distinct photophysical properties and reactivity. Its hydroxyl and methoxy groups enhance its solubility and stability, making it particularly suitable for applications in aqueous environments and biological systems.

Properties

CAS No.

34979-98-1

Molecular Formula

C25H29ClN2O4S2

Molecular Weight

521.1

Purity

96

Origin of Product

United States

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